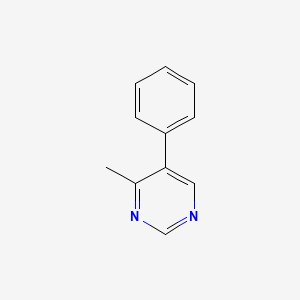
4-Methyl-5-phenylpyrimidine
Overview
Description
4-Methyl-5-phenylpyrimidine is a chemical compound with the molecular formula C11H10N2 . It has an average mass of 170.210 Da and a monoisotopic mass of 170.084396 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines, including this compound, can participate in various chemical reactions. They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H10N2 and a molecular weight of 170.2105 .Scientific Research Applications
1. Synthesis and Crystal Structure
- 4-Methyl-5-phenylpyrimidine has been involved in the synthesis of novel derivatives like 4-thiopyrimidine, which display varied cytotoxic activities against cancer cell lines. This includes study of their molecular structures and potential in chemotherapy (Stolarczyk et al., 2018).
2. Corrosion Inhibition
- Phenylpyrimidine derivatives, including those related to this compound, have been studied for their effectiveness as corrosion inhibitors in industrial applications. They show good inhibition efficiency, especially in acidic environments (Liu Xianghong et al., 2014).
3. Ring-Transformations in Chemical Synthesis
- Research on 4-chloro-2-phenylpyrimidine, a related compound, has provided insights into the conversion mechanisms to this compound, offering valuable information for synthetic chemistry applications (H. W. V. Meeteren & H. Plas, 2010).
4. Nonlinear Optical Properties
- Studies on derivatives of this compound have investigated their electronic and optical properties, revealing potential applications in fields like nonlinear optics and photonics (A. Hussain et al., 2020).
5. Antimicrobial Activities
- Various derivatives of this compound have demonstrated strong antimicrobial activities, with their effectiveness being influenced by specific molecular modifications (I. Korona-Głowniak et al., 2021).
6. NMR Spectroscopy and Structural Studies
- NMR spectroscopy has been utilized to analyze the structure of this compound derivatives, providing insights into their molecular conformations and potential pharmaceutical applications (A. B. Lopes et al., 2013).
7. Antiviral Activity
- Some derivatives of this compound show promising antiviral activities, particularly against retroviruses, indicating potential for therapeutic applications in virology (D. Hocková et al., 2003).
8. Green Chemistry Synthesis
- The compound has been involved in green chemistry approaches, such as microwave-assisted synthesis, highlighting eco-friendly and efficient production methods (D. Karati et al., 2022).
9. Ultrasound-Promoted Synthesis
- Ultrasound technology has been applied in the synthesis of this compound derivatives, improving reaction efficiency and yielding biologically active compounds (N. Mahmoodi et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-5-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXGYQFOIZMYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206197 | |
| Record name | Pyrimidine, 4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57562-58-0 | |
| Record name | Pyrimidine, 4-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057562580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


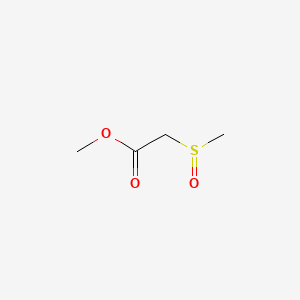
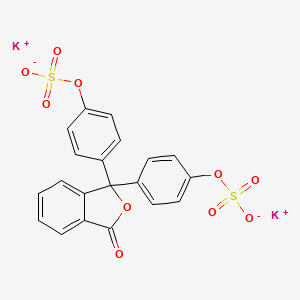

![3H-Naphth[1,8a-b]oxiren-7-ol, octahydro-4,4,7-trimethyl-](/img/structure/B1615535.png)
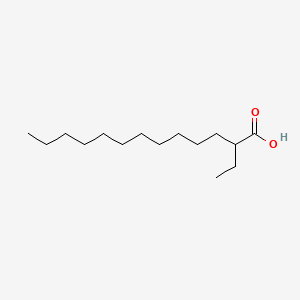
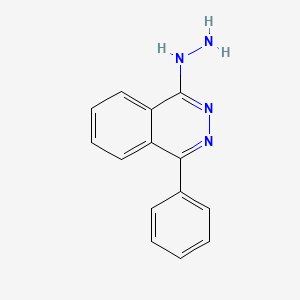
![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)
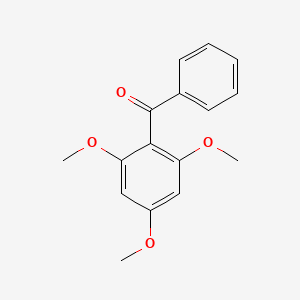
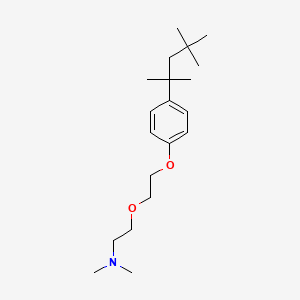
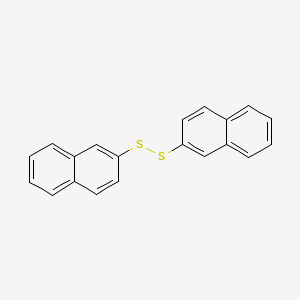

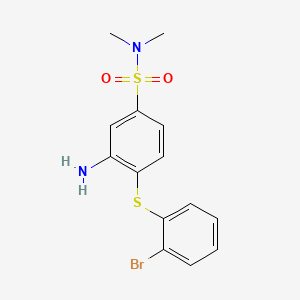

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)
